molecular formula C19H19ClN2O4S B2427598 N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868369-31-7

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2427598
CAS RN: 868369-31-7
M. Wt: 406.88
InChI Key: KSGWFNJMRNDWCG-VZCXRCSSSA-N
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Description

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the benzothiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit tumor growth, and inhibit the Akt/mTOR pathway. The compound has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide in lab experiments is its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for research on N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the optimization of the compound's anticancer properties, such as improving its solubility and specificity for cancer cells. Additionally, the compound's potential as a treatment for other diseases, such as Alzheimer's disease, could be explored.

Synthesis Methods

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 7-chloro-3,4-dimethyl-1,3-benzothiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The product is then purified using chromatography techniques.

Scientific Research Applications

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has been studied for its potential applications in scientific research. One of the main areas of research is the compound's potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-10-6-7-12(20)17-15(10)22(2)19(27-17)21-18(23)11-8-13(24-3)16(26-5)14(9-11)25-4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGWFNJMRNDWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

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